

Spectroscopic Characterization of 1-Octyl-1H-pyrazol-4-amine: A Technical Guide

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Compound of Interest

Compound Name: 1-Octyl-1H-pyrazol-4-amine

CAS No.: 1152512-28-1

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This guide provides a comprehensive overview of the expected spectroscopic data for **1-Octyl-1H-pyrazol-4-amine**, a molecule of interest for researchers in drug development and medicinal chemistry. Due to the limited availability of published experimental data for this specific compound, this document synthesizes information from structurally related analogs and established spectroscopic principles to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of **1-Octyl-1H-pyrazol-4-amine** and similar N-alkylated aminopyrazoles.

Molecular Structure and Spectroscopic Overview

1-Octyl-1H-pyrazol-4-amine possesses a unique combination of a hydrophobic octyl chain, a heterocyclic pyrazole ring, and a nucleophilic primary amine. Each of these structural motifs will give rise to characteristic signals in their respective spectroscopic analyses. Understanding these individual contributions is key to the unambiguous structural elucidation of the molecule.

Caption: Molecular structure of **1-Octyl-1H-pyrazol-4-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1-Octyl-1H-pyrazol-4-amine**, both ^1H and ^{13}C NMR will provide distinct and interpretable signals for the pyrazole ring, the octyl chain, and the amine group.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyrazole ring, the aliphatic protons of the octyl chain, and the protons of the primary amine. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Pyrazole H-3	~7.5 - 7.7	Singlet	1H
Pyrazole H-5	~7.3 - 7.5	Singlet	1H
Amine (-NH ₂)	~3.0 - 5.0 (broad)	Singlet	2H
N-CH ₂ (Octyl)	~3.8 - 4.1	Triplet	2H
N-CH ₂ -CH ₂ (Octyl)	~1.7 - 1.9	Multiplet	2H
-(CH ₂) ₅ - (Octyl)	~1.2 - 1.4	Multiplet	10H
-CH ₃ (Octyl)	~0.8 - 0.9	Triplet	3H

- Rationale: The pyrazole protons (H-3 and H-5) are expected to appear in the aromatic region as singlets due to the absence of adjacent protons[1]. The protons of the methylene group attached to the pyrazole nitrogen (N-CH₂) will be deshielded and appear as a triplet. The amine protons will likely be a broad singlet, and its chemical shift can be solvent-dependent. The remaining protons of the octyl chain will appear in the aliphatic region, with the terminal methyl group showing a characteristic triplet[2].

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environment.

Carbon Assignment	Predicted Chemical Shift (ppm)
Pyrazole C-4	~135 - 140
Pyrazole C-3	~125 - 130
Pyrazole C-5	~115 - 120
N-CH ₂ (Octyl)	~50 - 55
N-CH ₂ -CH ₂ (Octyl)	~30 - 35
-(CH ₂) ₅ - (Octyl)	~22 - 32
-CH ₃ (Octyl)	~14

- Rationale: The carbon atoms of the pyrazole ring will resonate in the downfield region characteristic of aromatic and heteroaromatic carbons[3]. The carbon of the methylene group attached to the nitrogen will be deshielded. The carbons of the octyl chain will appear in the typical aliphatic region, with the terminal methyl carbon being the most upfield[4][5].

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

- Weigh approximately 5-10 mg of **1-Octyl-1H-pyrazol-4-amine** for ¹H NMR and 20-50 mg for ¹³C NMR.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
- Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
- Cap the NMR tube securely.

Data Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
- Acquire the proton-decoupled ^{13}C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **1-Octyl-1H-pyrazol-4-amine** is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the alkyl chain and the pyrazole ring, and the C=C and C=N bonds of the pyrazole ring.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
N-H Stretch (Amine)	3300 - 3500	Medium, two bands
C-H Stretch (Aliphatic)	2850 - 2960	Strong
C-H Stretch (Aromatic)	3000 - 3100	Medium to Weak
N-H Bend (Amine)	1580 - 1650	Medium to Strong
C=C, C=N Stretch (Pyrazole)	1400 - 1600	Medium
C-N Stretch	1250 - 1350	Medium

- Rationale: Primary amines typically show two N-H stretching bands corresponding to symmetric and asymmetric vibrations[2][6]. The aliphatic C-H stretches from the octyl group will be prominent. The N-H bending vibration is also a key diagnostic peak for primary amines. The pyrazole ring will exhibit characteristic C=C and C=N stretching absorptions[6].

Experimental Protocol for FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty ATR setup.
- Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical scanning range is 4000 cm^{-1} to 400 cm^{-1} [7][8].



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Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

Mass Spectrometry (MS)

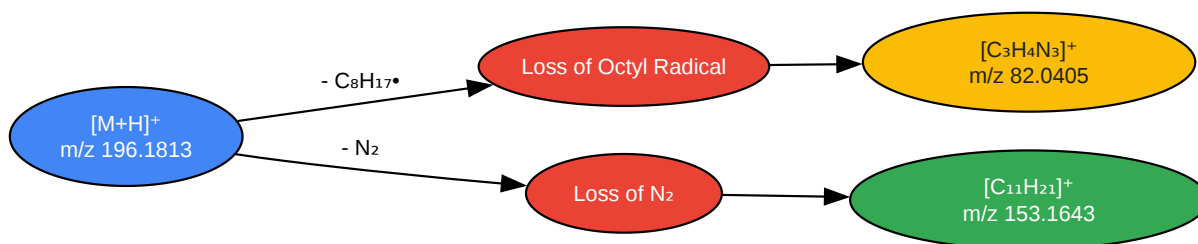
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For **1-Octyl-1H-pyrazol-4-amine**, a soft ionization technique like Electrospray Ionization (ESI) is recommended to observe the molecular ion.

Predicted Mass Spectrum

- Molecular Ion (M^+): The expected exact mass of **1-Octyl-1H-pyrazol-4-amine** ($C_{11}H_{21}N_3$) is approximately 195.1735 g/mol . In ESI-MS, the protonated molecule $[M+H]^+$ at m/z 196.1813

would be the most prominent peak in the full scan spectrum[9].

- Fragmentation Pattern: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns. Key fragmentation pathways would likely involve:
 - Loss of the octyl chain via cleavage of the N-C bond.
 - Fragmentation within the octyl chain, leading to a series of losses of alkyl fragments.
 - Cleavage of the pyrazole ring, which commonly involves the loss of N₂ or HCN.



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Caption: Predicted major fragmentation pathways for **1-Octyl-1H-pyrazol-4-amine** in MS/MS.

Experimental Protocol for ESI-MS

Sample Preparation:

- Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with mass spectrometry (e.g., volatile and able to support ionization).

Data Acquisition:

- Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
- Apply a high voltage to the ESI needle to generate an electrospray.
- Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.

- Select the $[M+H]^+$ ion for fragmentation and acquire a product ion scan (MS/MS) to observe the fragmentation pattern. This is typically achieved through collision-induced dissociation (CID) in the collision cell of the mass spectrometer.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and Mass Spectrometry data for **1-Octyl-1H-pyrazol-4-amine**. While based on sound spectroscopic principles and data from closely related compounds, experimental verification is essential for definitive structural confirmation. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data for this and similar molecules, aiding researchers in their synthetic and analytical endeavors.

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